2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile
Description
2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile is a structurally complex molecule featuring a 1,4-diazepane core substituted with a 4-fluorophenyl sulfonyl group and a 4,6-dimethylnicotinonitrile moiety. The nicotinonitrile group, with its electron-deficient aromatic system, may contribute to π-stacking interactions or serve as a pharmacophore in biological targeting.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-14-12-15(2)22-19(18(14)13-21)23-8-3-9-24(11-10-23)27(25,26)17-6-4-16(20)5-7-17/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYOPXUWQFAGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-[(4-fluorophenyl)sulfonyl]-1,4-diazepane intermediate, which is then coupled with 4,6-dimethylnicotinonitrile under specific reaction conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines, and substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: The compound is explored for its use in various industrial processes, including as a catalyst or a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Core Motifs
The compound’s structural uniqueness lies in its 1,4-diazepane scaffold, which distinguishes it from related heterocyclic systems:
- Imidazol-5-ones (e.g., 2-(4-fluorophenyl)imidazol-5-ones): Feature a rigid five-membered imidazole ring, enabling planar interactions with receptors like Plk1.
- Triazolyl-thiazoles (e.g., compounds 4 and 5 in ): Combine thiazole and triazole rings with fluorophenyl groups. These systems exhibit isostructural packing in crystals, with fluorophenyl groups adopting perpendicular orientations relative to the core. The target compound’s sulfonyl group may enforce similar conformational rigidity, influencing crystal packing or solubility .
Table 1: Structural Comparison
*Estimated based on structural analogs.
Substituent Effects and Electronic Properties
- Fluorophenyl Groups: Present in all compared compounds, fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity.
- Nicotinonitrile vs. Methoxy/Chloro Groups: highlights that electron-withdrawing substituents (e.g., Cl, F) reduce emission intensity in DMF due to suppressed intramolecular charge transfer (ICT). The target compound’s nitrile group may similarly modulate electronic properties, affecting bioavailability or fluorescence (if applicable) .
Table 2: Substituent Impact on Key Properties
Pharmacological and Pharmacokinetic Profiles
- Anti-Proliferative Activity: Imidazol-5-ones demonstrated nanomolar binding affinities to Plk1 (ligands 24 and 27 in ). The target compound’s diazepane scaffold may mimic these interactions while offering improved selectivity due to conformational adaptability .
- Lipinski’s Rule Compliance : Imidazol-5-ones and triazolyl-thiazoles comply with Lipinski criteria (molecular weight <500, logP <5). The target compound’s estimated molecular weight (~450 g/mol) and moderate logP (predicted ~3.5) suggest drug-like properties, though the sulfonyl group may increase polar surface area, affecting permeability .
Table 3: Pharmacokinetic Comparison
| Parameter | Target Compound | Imidazol-5-ones | Triazolyl-thiazoles |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | 250–300 g/mol | 500–550 g/mol |
| logP (Predicted) | ~3.5 | ~2.8 | ~4.0 |
| H-Bond Acceptors | 7 | 5 | 6 |
| Lipinski Compliance | Yes | Yes | Borderline (MW >500) |
Biological Activity
The compound 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile (CAS: 478256-84-7) is a novel arylsulfonamide derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.46 g/mol. The structure features a 4-fluorophenyl group connected to a 1,4-diazepane ring and a dimethylnicotinonitrile moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN4O2S |
| Molecular Weight | 388.46 g/mol |
| Purity | >90% |
| CAS Number | 478256-84-7 |
Research indicates that compounds similar to This compound exhibit interactions with various receptors and transporters in the central nervous system. Notably, they may act as inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), which are critical in modulating neurotransmitter levels associated with mood and behavior.
Case Study: DAT Inhibition
A recent study evaluated the binding affinities of similar sulfonamide compounds at DAT and SERT. The results showed that certain derivatives had significant inhibitory effects on DAT, suggesting potential applications in treating conditions like psychostimulant abuse disorders .
Efficacy in Preclinical Models
In preclinical models, compounds with similar structures have demonstrated efficacy in reducing the reinforcing effects of psychostimulants such as cocaine and methamphetamine. For instance, a related compound exhibited a Ki value of 23 nM for DAT, indicating high potency .
Therapeutic Implications
Given its structural characteristics, This compound may hold promise for therapeutic applications in:
- Psychostimulant Use Disorders: By modulating dopamine levels.
- Obesity and Type II Diabetes: As suggested by related arylsulfonamide compounds that target metabolic pathways .
Structural Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies that analyze how variations in chemical structure affect pharmacological properties. For example, modifications to the piperazine scaffold have been shown to enhance DAT affinity while maintaining acceptable safety profiles regarding cardiac ion channel interactions (hERG) .
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| DAT Inhibition | Significant potency (Ki values) |
| SERT Interaction | Moderate inhibition |
| Potential for Psychostimulant Treatment | Efficacy in preclinical models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
